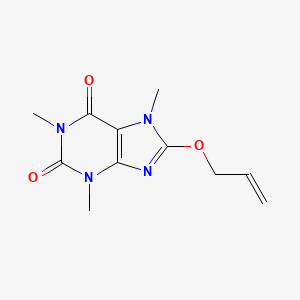

8-Allyloxycaffeine

Description

Theoretical Framework for Xanthine (B1682287) Derivatives in Contemporary Research

Xanthines, including well-known compounds like caffeine (B1668208), theophylline, and theobromine (B1682246), are heterocyclic alkaloids found in various plants and are recognized for their wide range of biological effects. researchgate.netnih.gov The foundational structure of xanthine offers multiple positions (specifically N1, N3, N7, and C8) for chemical modification, allowing for the synthesis of a vast array of derivatives with tailored properties. researchgate.netnih.gov This structural versatility is a key reason why the xanthine scaffold is extensively used to develop new chemical entities. researchgate.net

Contemporary research into xanthine derivatives is largely driven by their activity as modulators of key biological targets. They are particularly known for their ability to act as antagonists at adenosine (B11128) receptors and as inhibitors of phosphodiesterase (PDE) enzymes. nih.govresearchgate.nettandfonline.com Adenosine receptors, which are crucial in regulating a wide array of physiological processes, and PDEs, which are involved in cellular signaling pathways, are both significant targets in drug discovery. tandfonline.comnih.gov By modifying the xanthine core, researchers aim to create compounds with enhanced potency and selectivity for specific subtypes of these receptors and enzymes. nih.govacs.org For instance, substitutions at the N1 and N3 positions can enhance potency towards adenosine receptors, while modifications at the C8 position are reported to influence inhibition of both PDEs and adenosine receptors. nih.govresearchgate.net The exploration of these derivatives extends to various therapeutic areas, including the investigation of their potential as anticancer, anti-inflammatory, and neuroprotective agents. scirp.orgdergipark.org.tr

Historical Perspective on Caffeine Analogue Investigation

The investigation of caffeine and its analogues has a rich history rooted in the isolation and study of natural alkaloids in the 19th century. nih.gov Caffeine itself was first isolated from coffee beans in 1819. researchgate.net The pioneering work of Emil Fischer, who elucidated the chemical structures of xanthines like caffeine and uric acid and first synthesized caffeine from its basic components in 1895, laid the groundwork for this field of study. rsc.org This foundational research established that these compounds belonged to a family he named "purines" and earned him the 1902 Nobel Prize in Chemistry. rsc.org

Early research focused on understanding the physiological effects of naturally occurring methylxanthines. nih.gov However, the realization that the xanthine structure could be chemically modified to alter its biological activity prompted medicinal chemists to synthesize new derivatives. researchgate.net The goal was to develop compounds with more specific actions or improved properties over the natural lead molecules. researchgate.net Synthetic production of caffeine often involves the methylation of other xanthines like theobromine and theophylline. nih.gov Over the years, numerous synthetic strategies have been developed to create substitutions at various positions on the xanthine nucleus, particularly at the C8 position, which was found to be a key site for modulating activity. biointerfaceresearch.com This has led to the creation of a multitude of caffeine analogues, including 8-substituted alkoxycaffeine derivatives, which have been investigated for a range of biological activities. researchgate.netresearchgate.net A 1950 study, for example, detailed the synthesis of mercurated 8-allyloxycaffeine for the purpose of studying its diuretic activity. researchgate.netdntb.gov.ua

Rationale for Investigating this compound within Xanthine Chemistry

The specific investigation of this compound is driven by the broader scientific interest in how substitutions at the C8 position of the xanthine scaffold influence the molecule's properties. The C8 position is a critical site for derivatization, and introducing different functional groups here can significantly alter the compound's interaction with biological targets. dergipark.org.trbiointerfaceresearch.com

Structure

3D Structure

Properties

IUPAC Name |

1,3,7-trimethyl-8-prop-2-enoxypurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-5-6-18-10-12-8-7(13(10)2)9(16)15(4)11(17)14(8)3/h5H,1,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNHAYVBWYPKEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1OCC=C)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212038 | |

| Record name | 8-Allyloxycaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6287-60-1 | |

| Record name | 8-Allyloxycaffeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeine, 8-(allyloxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Allyloxycaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-ALLYLOXYCAFFEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LL9N7JP3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Modification of 8 Allyloxycaffeine

Advanced Methodologies for 8-Allyloxycaffeine Synthesis

The synthesis of this compound primarily relies on the nucleophilic substitution of a suitable leaving group at the 8-position of the caffeine (B1668208) core. The most common precursor for this transformation is 8-bromocaffeine, a readily available starting material.

Precursor Chemistry and Reaction Optimization

The principal precursor for the synthesis of this compound is 8-bromocaffeine. This is typically synthesized by the bromination of caffeine. The subsequent key reaction is the etherification of 8-bromocaffeine with allyl alcohol. This nucleophilic substitution reaction is generally facilitated by a base to deprotonate the allyl alcohol, forming the more nucleophilic allyloxide anion.

The optimization of this reaction is crucial for achieving high yields and purity. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time. While specific optimization studies for this compound are not extensively documented in publicly available literature, general principles from similar ether syntheses on the xanthine (B1682287) scaffold can be applied. For instance, the use of a non-nucleophilic base is critical to avoid competing side reactions. The choice of solvent will depend on the solubility of the reactants and the reaction temperature.

Table 1: Potential Reaction Parameters for Optimization of this compound Synthesis

| Parameter | Options | Considerations |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | NaH is a strong, non-nucleophilic base that can effectively deprotonate allyl alcohol. Carbonates offer milder reaction conditions. |

| Solvent | Dimethylformamide (DMF), Acetonitrile (B52724) (MeCN), Tetrahydrofuran (THF) | Polar aprotic solvents like DMF can facilitate the reaction by solvating the cation of the base. |

| Temperature | Room temperature to elevated temperatures (e.g., 80-100 °C) | Higher temperatures can increase the reaction rate but may also lead to side products. |

| Catalyst | Palladium complexes (for cross-coupling reactions) | While direct nucleophilic substitution is common, palladium-catalyzed cross-coupling of 8-bromocaffeine with allyl alcohol could be an alternative route to explore. acs.orgnih.gov |

Recent advances in catalysis, such as Ir/Ni dual catalysis for the synthesis of benzylic ethers, suggest that modern cross-coupling methods could be applied to the synthesis of this compound from 8-bromocaffeine. acs.orgnih.gov These methods often proceed under mild conditions and tolerate a wide range of functional groups. acs.orgnih.gov

Stereoselective Synthesis Approaches for this compound

This compound itself is an achiral molecule and therefore does not require stereoselective synthesis. The molecule does not possess any stereocenters, and its synthesis from achiral precursors does not generate any.

However, the allyloxy group provides a reactive site where stereocenters can be introduced in subsequent derivatization steps. For instance, dihydroxylation of the allyl double bond would lead to a diol with two new stereocenters. The synthesis of such derivatives would necessitate stereoselective methods to control the configuration of these newly formed chiral centers. While there is no specific literature on the stereoselective synthesis of this compound derivatives, general methods for the asymmetric dihydroxylation of alkenes, for example, could be applied.

Emerging Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of caffeine and its derivatives is an area of growing interest. researchgate.netmdpi.comrsc.orgresearchgate.net For the synthesis of this compound, several green chemistry principles can be considered:

Atom Economy : The primary synthetic route, a nucleophilic substitution of 8-bromocaffeine with allyl alcohol, generally has good atom economy. The main byproduct is the salt of the displaced bromide.

Use of Safer Solvents : Research into greener solvent alternatives to traditional polar aprotic solvents like DMF is ongoing. Water or ethanol, when suitable for the reaction conditions, would be preferable choices. eurekaselect.com

Catalysis : The use of catalytic amounts of a base or a phase-transfer catalyst could reduce the amount of waste generated. Furthermore, exploring catalytic cross-coupling reactions could lead to more efficient processes. acs.orgnih.govresearchgate.net

Energy Efficiency : Employing milder reaction conditions, such as lower temperatures, or using alternative energy sources like microwave irradiation, can reduce energy consumption. rsc.org

Caffeine itself has been explored as a biodegradable catalyst in various organic reactions, highlighting the potential for the broader family of xanthine derivatives to be involved in environmentally benign chemical processes. researchgate.netrsc.orgeurekaselect.com

Derivatization Strategies for this compound Analogues

The presence of the allyloxy group at the C8 position of the caffeine scaffold offers a versatile platform for the synthesis of a wide array of novel analogues. uniroma1.it

Design and Synthesis of Novel this compound Derivatives

The design of new derivatives can be guided by the desire to introduce new functionalities or to modify the physicochemical properties of the parent molecule. The allyl group is particularly amenable to a variety of addition and transformation reactions.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Dihydroxylation | Osmium tetroxide (catalytic), N-methylmorpholine N-oxide (NMO) | 8-(2,3-dihydroxypropoxy)caffeine |

| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 8-(oxiran-2-ylmethoxy)caffeine |

| Halogenation | Bromine (Br₂) in a non-nucleophilic solvent | 8-(2,3-dibromopropoxy)caffeine |

| Hydroboration-Oxidation | Borane-THF complex followed by hydrogen peroxide and base | 8-(3-hydroxypropoxy)caffeine |

| Ozonolysis | Ozone followed by a reductive workup (e.g., dimethyl sulfide) | 8-(2-oxoethoxy)caffeine |

These reactions allow for the introduction of various polar functional groups, which can significantly alter the properties of the resulting molecules.

Functional Group Interconversions on the Allyloxy Moiety

Functional group interconversions on the allyloxy moiety provide a powerful tool for further diversifying the range of accessible this compound derivatives. msu.edu Following an initial derivatization of the allyl group, the newly introduced functional groups can be further modified.

For example, the diol formed from dihydroxylation can be selectively oxidized to yield either an α-hydroxy ketone or an aldehyde, depending on the choice of oxidizing agent and reaction conditions. The terminal hydroxyl group formed via hydroboration-oxidation can be converted into other functional groups, such as an azide (B81097) or an amine, through standard synthetic protocols.

These multi-step synthetic sequences starting from this compound allow for the creation of a library of complex caffeine derivatives with tailored functionalities.

Advanced Analytical Characterization Methodologies for 8 Allyloxycaffeine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with the analyte to probe its structure. gelest.com Different regions of the electromagnetic spectrum provide specific information about the molecule's atoms, bonds, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, it is possible to map out the connectivity and spatial relationships of atoms within the 8-Allyloxycaffeine molecule. ucl.ac.uklibretexts.org

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The allyloxy group would feature characteristic signals for its vinyl protons (=CH- and =CH₂) and the methylene (B1212753) protons (-O-CH₂-). The three methyl groups attached to the xanthine (B1682287) ring nitrogens (N-1, N-3, and N-7) would likely appear as sharp singlet peaks in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. ucl.ac.uk Each chemically non-equivalent carbon atom in this compound would produce a separate peak. libretexts.org This includes the carbonyl carbons of the xanthine ring, the carbons of the imidazole (B134444) and pyrimidine (B1678525) rings, the carbons of the allyl group, and the carbons of the three methyl groups. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbons (C=O) would resonate at the most downfield positions. libretexts.org

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning the ¹H and ¹³C signals. emerypharma.com A COSY spectrum would reveal proton-proton couplings, for example, confirming the connectivity within the allyl group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's signal based on the signal of its attached proton. emerypharma.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Structural Moiety | Predicted Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| ¹H | Allyl Vinyl (=CH-) | 5.8 - 6.2 | Multiplet, coupled to adjacent CH₂ protons |

| ¹H | Allyl Vinyl (=CH₂) | 5.2 - 5.5 | Two distinct multiplets for cis and trans protons |

| ¹H | Allyl Methylene (-O-CH₂-) | 4.5 - 5.0 | Doublet, coupled to the vinyl CH proton |

| ¹H | N-Methyl (N-CH₃) | 3.2 - 4.0 | Three distinct singlets are expected |

| ¹³C | Carbonyl (C=O) | 150 - 160 | Two signals expected for C2 and C6 |

| ¹³C | Xanthine Ring (C4, C5, C8) | 105 - 155 | Three signals expected |

| ¹³C | Allyl Vinyl (=CH-) | 130 - 135 | - |

| ¹³C | Allyl Vinyl (=CH₂) | 115 - 120 | - |

| ¹³C | Allyl Methylene (-O-CH₂-) | 68 - 75 | - |

| ¹³C | N-Methyl (N-CH₃) | 28 - 35 | Three distinct signals are expected |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. libretexts.org When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+). savemyexams.com The m/z value of this ion provides the molecular mass of the compound.

The molecular ion of this compound (C₁₂H₁₄N₄O₃) would have a calculated exact mass that can be confirmed by high-resolution mass spectrometry. The energetically unstable molecular ion can then break apart into smaller, characteristic fragment ions. libretexts.org Analyzing the mass differences between the molecular ion and the fragment ions can reveal the structure of the original molecule. For this compound, expected fragmentation pathways could include the loss of the allyl group (C₃H₅), cleavage of the ether bond, or fragmentation of the xanthine core itself.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₂H₁₄N₄O₃]⁺ | 262.11 | Molecular Ion |

| [M - C₃H₅]⁺ | [C₉H₉N₄O₃]⁺ | 221.06 | Loss of the allyl radical |

| [M - OC₃H₅]⁺ | [C₉H₉N₄O₂]⁺ | 205.07 | Cleavage of the ether bond |

| [C₃H₅]⁺ | [C₃H₅]⁺ | 41.04 | Allyl cation |

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. savemyexams.com It works on the principle that bonds and groups of atoms vibrate at characteristic frequencies. When a sample is irradiated with infrared light, its molecules absorb energy at frequencies corresponding to these vibrations. gelest.com

The IR spectrum of this compound would display absorption bands characteristic of its constituent functional groups. Key absorptions would include strong peaks for the carbonyl (C=O) groups of the amide functions within the xanthine ring, stretching vibrations for the C=C bond of the allyl group, and a prominent C-O ether stretch. Additionally, C-H stretching and bending vibrations for the methyl and allyl groups, as well as C-N stretching vibrations within the heterocyclic ring system, would be present. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| C-H (Alkene) | Stretch | 3010 - 3100 |

| C-H (Alkane) | Stretch | 2850 - 3000 |

| C=O (Amide) | Stretch | 1650 - 1750 (strong) |

| C=C (Alkene) | Stretch | 1640 - 1680 |

| C-N | Stretch | 1000 - 1350 |

| C-O (Ether) | Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. bioglobax.com Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the UV or visible range to promote these electrons to higher energy molecular orbitals. shu.ac.uk The absorption of UV or visible radiation corresponds to the excitation of these outer electrons. pharmatutor.org

The xanthine core of this compound is a significant chromophore, a part of the molecule that absorbs light. tanta.edu.eg This conjugated system of double bonds and lone pairs on nitrogen and oxygen atoms is expected to give rise to characteristic π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. shu.ac.uk The π → π* transitions are typically more intense. pharmatutor.org The absorption maxima (λmax) can be influenced by the solvent polarity. shu.ac.uk

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Electrons Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Electrons in C=C and C=O double bonds | 200 - 300 nm | High |

| n → π | Lone pair electrons on N and O atoms | > 280 nm | Low |

Raman Spectroscopy: This technique provides information about molecular vibrations and is complementary to IR spectroscopy. oxxius.comrenishaw.com It relies on the inelastic scattering of monochromatic light, usually from a laser. oxxius.com A Raman spectrum can provide a "fingerprint" of a molecule, revealing details about its chemical composition and molecular structure. mdpi.com For this compound, Raman spectroscopy could be used to confirm the presence of the C=C bond in the allyl group and the vibrations of the xanthine ring system, which may be weak or absent in the IR spectrum.

Fluorescence Spectroscopy: This method analyzes the light emitted from a sample after it has absorbed light. horiba.comwikipedia.org A molecule absorbs a photon, promoting it to an excited electronic state, and then emits a photon as it returns to the ground state. wikipedia.org While the native fluorescence of the xanthine core can be weak, this technique is highly sensitive. mdpi.com The fluorescence properties of this compound would depend on its structural rigidity and the nature of its lowest excited electronic states. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromatographic Separation and Purification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. khanacademy.org The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. khanacademy.org For a newly synthesized compound like this compound, chromatography is essential for its isolation from the reaction mixture and for verifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. Given the polarity of this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method for its analysis and purification. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). The components of a mixture are separated based on their relative hydrophobicity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction and to establish appropriate conditions for a larger-scale separation. khanacademy.org A spot of the reaction mixture is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is allowed to move up the plate. The different components will travel at different rates, resulting in their separation. This allows for a quick assessment of the presence of starting materials, intermediates, and the final product, this compound.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. The development of a robust HPLC method is critical for separating the target compound from any starting materials, intermediates, and byproducts. Method development typically involves the optimization of several key parameters to achieve the desired separation, sensitivity, and accuracy. researchgate.net

A common approach for xanthine derivatives like this compound involves reversed-phase HPLC. researchgate.net In this mode, a nonpolar stationary phase, such as a C18 or C8 column, is used with a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. researchgate.netpharmtech.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to ensure the efficient elution of all compounds with varying polarities. researchgate.net

For the analysis of xanthine derivatives, a typical starting point could be a C18 column with a mobile phase gradient of water (often containing a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape) and acetonitrile. pharmtech.comnih.gov Detection is commonly performed using a UV detector, as the xanthine core structure exhibits strong absorbance in the UV region, typically around 270-280 nm. pharmtech.comscielo.br

The goal of method development is to achieve baseline separation between the this compound peak and all potential impurity peaks. torontech.com This ensures that the calculated purity, often determined by the area normalization method (Area of main peak / Total peak area) * 100, is accurate. torontech.com

Table 1: Illustrative HPLC Method Parameters for this compound Purity Assessment

| Parameter | Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 250 mm | Provides good retention and separation for moderately polar compounds like xanthine derivatives. researchgate.net |

| Mobile Phase A | 0.1% TFA in Water | Acidified mobile phase helps to suppress the ionization of silanol (B1196071) groups on the stationary phase and acidic/basic analytes, leading to sharper peaks. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC, providing good elution strength for a wide range of compounds. pharmtech.com |

| Gradient | 5% B to 95% B over 20 min | A gradient elution is effective for separating compounds with a range of polarities, which is expected in a purity analysis. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. nih.gov |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detection | UV at 273 nm | Xanthine derivatives have a strong UV absorbance around this wavelength. |

This table presents a hypothetical but representative set of starting conditions for HPLC method development. Actual conditions would require empirical optimization.

Gas Chromatography (GC) for Volatile Byproducts and Impurities

While HPLC is the primary tool for analyzing the main compound and non-volatile impurities, Gas Chromatography (GC) is indispensable for the detection and quantification of volatile byproducts and residual solvents that may be present in the final this compound product. phcog.com The synthesis of this compound may involve the use of various organic solvents which must be controlled in the final active pharmaceutical ingredient (API). researchgate.net

Headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID) is a common and powerful technique for this purpose. phcog.comwalshmedicalmedia.com In this method, the sample is heated in a sealed vial, and the volatile compounds partition into the gas phase (headspace), which is then injected into the GC system. walshmedicalmedia.com This technique is particularly advantageous as it avoids the injection of non-volatile matrix components, which can contaminate the GC system. walshmedicalmedia.com

Method development for GC analysis of volatile impurities involves selecting an appropriate column, carrier gas, and temperature program. A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., HP-Innowax), is often used for the separation of common organic solvents. researchgate.net The temperature program is optimized to ensure the separation of all potential volatile impurities with good resolution and peak shape within a reasonable analysis time. innovareacademics.in

Table 2: Example GC-HS Parameters for Volatile Impurity Analysis

| Parameter | Condition | Rationale |

| GC System | Gas Chromatograph with Headspace Autosampler and FID | Standard instrumentation for volatile organic impurity analysis. phcog.com |

| Column | DB-624 (30 m x 0.53 mm, 3.0 µm) or equivalent | A column designed for the analysis of residual solvents. innovareacademics.in |

| Carrier Gas | Nitrogen or Helium | Inert carrier gases commonly used in GC. innovareacademics.in |

| Injector Temperature | 220 °C | Ensures rapid volatilization of the analytes. innovareacademics.in |

| Detector Temperature | 260 °C (FID) | High enough to prevent condensation and ensure a stable signal. innovareacademics.in |

| Oven Program | Initial 40°C (hold 5 min), ramp at 20°C/min to 200°C (hold 12 min) | A typical temperature program to separate a wide range of volatile solvents. innovareacademics.in |

| Headspace Vial Temp | 90 °C | Optimized to ensure sufficient partitioning of volatile impurities into the headspace. innovareacademics.in |

| Headspace Equil. Time | 25 min | Allows the sample to reach equilibrium before injection. innovareacademics.in |

This table provides an example set of conditions. The specific parameters would need to be optimized based on the potential volatile impurities expected from the synthesis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of the synthesis of this compound. sigmaaldrich.comglobalresearchonline.net It allows chemists to quickly assess the consumption of starting materials and the formation of the desired product, helping to determine the optimal reaction time. globalresearchonline.net TLC is also widely used for screening different reaction conditions, such as catalysts or solvents, in parallel to optimize the synthetic route.

The principle of TLC involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, typically silica gel. globalresearchonline.net The plate is then placed in a developing chamber containing a suitable mobile phase. libretexts.org The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. globalresearchonline.net

For a moderately polar compound like this compound, a common TLC system would involve a silica gel plate and a mobile phase consisting of a mixture of a relatively nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or acetone). researchgate.net The ratio of these solvents is adjusted to achieve good separation between the starting material, product, and any major byproducts. Visualization of the spots is typically achieved under UV light (254 nm), as the purine (B94841) ring of caffeine (B1668208) derivatives is UV-active. Staining reagents, such as p-anisaldehyde or potassium permanganate, can also be used for visualization, particularly for compounds that are not UV-active. epfl.chresearchgate.net

Table 3: Representative TLC System for Monitoring this compound Synthesis

| Parameter | Description | Rationale |

| Stationary Phase | Silica Gel 60 F254 TLC plates | Standard, versatile stationary phase for separating a wide range of organic compounds. The F254 indicator allows for UV visualization. |

| Mobile Phase | Ethyl Acetate : Methanol (e.g., 95:5 v/v) | A common solvent system for compounds of moderate polarity. The ratio can be adjusted to optimize the separation (Rf values). |

| Application | Capillary spotter or micropipette | Allows for the application of small, concentrated spots of the reaction mixture. |

| Development | In a closed chamber with a saturated atmosphere | Ensures reproducible elution and prevents solvent evaporation from the plate surface. sigmaaldrich.com |

| Visualization | UV light at 254 nm | Non-destructive method for visualizing aromatic and conjugated compounds. |

The mobile phase composition is a starting point and would be optimized based on the specific starting materials and expected byproducts of the reaction.

Advanced Separation Principles (e.g., Chiral Chromatography, Supercritical Fluid Chromatography)

Beyond standard chromatographic techniques, advanced separation principles can be applied to the analysis of this compound and its analogues, particularly for complex separations or chiral analysis.

Chiral Chromatography: Although this compound itself is not chiral, derivatives of xanthines can be chiral, and their enantiomers may exhibit different biological activities. semanticscholar.org Chiral chromatography is essential for the separation and quantification of enantiomers. semanticscholar.orgnih.gov This is typically achieved using a chiral stationary phase (CSP) in either HPLC or SFC. unibo.itup.pt Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. pharmtech.com The development of a chiral separation method involves screening different CSPs and mobile phases to find the optimal conditions for resolving the enantiomers. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographytoday.comresearchgate.net It is often considered a "green" chromatography technique due to the reduced use of organic solvents. researchgate.net SFC can offer advantages over HPLC in terms of speed and efficiency, particularly for the separation of closely related analogues and for preparative scale purification. chromatographytoday.comresearchgate.net For xanthine derivatives, SFC has been shown to provide excellent separation, often using a modifier such as methanol mixed with the supercritical CO2. chromatographytoday.comnih.gov The separation can be optimized by adjusting parameters like pressure, temperature, and the type and concentration of the modifier. researchgate.net

Table 4: Overview of Advanced Separation Techniques for Xanthine Derivatives

| Technique | Principle | Application to this compound Analysis |

| Chiral HPLC/SFC | Separation of enantiomers using a chiral stationary phase. semanticscholar.org | Analysis of chiral derivatives of this compound or chiral impurities. nih.govunibo.it |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase, offering fast and efficient separations. researchgate.net | High-throughput analysis, purification, and separation of this compound from closely related analogues. chromatographytoday.com |

Method Development and Validation in this compound Analysis

Establishing Analytical Protocols for Quantitative Determination

Establishing a robust analytical protocol for the quantitative determination of this compound is crucial for quality control and research purposes. nih.gov This process involves developing a method, typically HPLC, that is not only able to separate the analyte from impurities but also provides a response that is directly proportional to its concentration. scielo.br

The development of a quantitative method begins with the selection of appropriate chromatographic conditions, as described in the HPLC section (3.2.1). Once a suitable separation is achieved, the method must be optimized for quantitative performance. This includes ensuring the peak of interest is well-resolved, symmetrical, and free from interference from other components in the sample matrix. iaea.org

An internal standard is often used in quantitative analysis to improve precision and accuracy by correcting for variations in sample preparation and injection volume. researchgate.net The internal standard should be a compound that is structurally similar to the analyte but well-separated from it and any other peaks in the chromatogram. researchgate.net

The final analytical protocol should be documented in detail, specifying all instrumental parameters, sample preparation procedures, and calculations required to determine the concentration of this compound. demarcheiso17025.com

Validation Parameters: Linearity, Precision, and Selectivity

Once an analytical method is developed, it must be validated to demonstrate its suitability for its intended purpose. demarcheiso17025.combiopharminternational.com Method validation is a regulatory requirement in the pharmaceutical industry and ensures the reliability of the analytical data. demarcheiso17025.com Key validation parameters, as defined by guidelines from the International Council for Harmonisation (ICH), include linearity, precision, and selectivity. europa.eu

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. scielo.br Linearity is typically evaluated by analyzing a series of standards at different concentrations across a specified range. scielo.br A calibration curve is generated by plotting the peak area against the concentration, and the linearity is assessed by the correlation coefficient (r²) of the linear regression, which should ideally be very close to 1 (e.g., >0.999). nih.govscielo.br

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD) of a series of measurements. cleaningvalidation.com Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. iaea.org

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment. iaea.org

Selectivity (or Specificity): Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For a chromatographic method, selectivity is demonstrated by showing that the peak for this compound is well-resolved from all other peaks and that there are no co-eluting peaks at the retention time of the analyte. nih.gov This can be confirmed using techniques like peak purity analysis with a photodiode array (PDA) detector. elementlabsolutions.com

Table 5: Typical Acceptance Criteria for HPLC Method Validation

| Validation Parameter | Acceptance Criterion | Reference |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | nih.govscielo.br |

| Repeatability (RSD%) | ≤ 2% | nih.gov |

| Intermediate Precision (RSD%) | ≤ 2% | nih.gov |

| Accuracy (Recovery %) | 98.0% - 102.0% | chromforum.org |

| Selectivity | Baseline resolution from other peaks; peak purity must pass. | iaea.org |

These acceptance criteria are typical for pharmaceutical analysis but may vary depending on the specific application and regulatory requirements.

Robustness Assessment of Analytical Procedures

The robustness of an analytical procedure is a critical parameter in its validation, demonstrating the method's reliability and capacity to remain unaffected by small, deliberate variations in method parameters. nih.govich.org This assessment provides an indication of the method's dependability during routine use and is a key requirement of regulatory bodies like the International Council for Harmonisation (ICH). researchgate.neteuropa.eu The evaluation of robustness is typically considered during the development phase of the analytical procedure, prior to its formal validation. europa.eu

For the analysis of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is often employed. The robustness of such a method is tested by intentionally varying critical chromatographic parameters and observing the effect on the results, such as the retention time, peak area, and resolution between this compound and its potential degradation products. nih.govijpsjournal.com

Detailed Research Findings

The primary objective of a robustness study is to identify which method parameters have a significant impact on the analytical results and to establish operational limits for these parameters. pharmastate.academychromatographyonline.com This ensures that the method can be reliably transferred between different laboratories, instruments, and analysts without compromising its performance. nih.gov

In a typical robustness study for an HPLC method for this compound, several parameters are investigated. These often include:

The pH of the mobile phase buffer

The composition of the mobile phase (e.g., the percentage of organic solvent)

The flow rate of the mobile phase

The temperature of the column

The results of these variations are then assessed against system suitability criteria, such as theoretical plates, tailing factor, and the resolution of critical peak pairs.

The following data tables present illustrative findings from a hypothetical robustness assessment of a validated HPLC method for the determination of this compound.

Interactive Data Table: Effect of Mobile Phase pH Variation on System Suitability Parameters for this compound Analysis

| pH of Mobile Phase | Retention Time (min) | Tailing Factor | Resolution (Rs) |

| 6.8 | 5.42 | 1.05 | 2.6 |

| 7.0 (Nominal) | 5.50 | 1.02 | 2.5 |

| 7.2 | 5.58 | 1.01 | 2.4 |

This table illustrates that minor adjustments to the mobile phase pH have a minimal effect on the tailing factor and resolution, while slightly shifting the retention time, indicating the method is robust within this pH range.

Interactive Data Table: Effect of Mobile Phase Composition Variation on System Suitability Parameters for this compound Analysis

| % Acetonitrile | Retention Time (min) | Tailing Factor | Resolution (Rs) |

| 48% | 5.95 | 1.04 | 2.7 |

| 50% (Nominal) | 5.50 | 1.02 | 2.5 |

| 52% | 5.10 | 1.03 | 2.3 |

This table demonstrates that changes in the organic solvent composition significantly impact retention time but have a lesser effect on the peak shape and separation, which remain within acceptable limits.

Interactive Data Table: Effect of Flow Rate Variation on System Suitability Parameters for this compound Analysis

| Flow Rate (mL/min) | Retention Time (min) | Tailing Factor | Resolution (Rs) |

| 0.9 | 6.11 | 1.03 | 2.6 |

| 1.0 (Nominal) | 5.50 | 1.02 | 2.5 |

| 1.1 | 4.99 | 1.01 | 2.4 |

This table shows a predictable inverse relationship between flow rate and retention time, with the tailing factor and resolution remaining well within typical acceptance criteria, confirming the method's robustness to slight changes in flow rate.

Interactive Data Table: Effect of Column Temperature Variation on System Suitability Parameters for this compound Analysis

| Column Temperature (°C) | Retention Time (min) | Tailing Factor | Resolution (Rs) |

| 33 | 5.40 | 1.04 | 2.4 |

| 35 (Nominal) | 5.50 | 1.02 | 2.5 |

| 37 | 5.60 | 1.01 | 2.6 |

This table indicates that the method is not significantly affected by minor fluctuations in column temperature, a desirable characteristic for a robust analytical procedure.

The low relative standard deviation (RSD) values for the assay results under each varied condition would further confirm the robustness of the analytical method. The successful outcome of these robustness studies ensures that the analytical method for this compound is reliable for routine quality control analysis. mdpi.com

Pharmacological and Biochemical Investigations of 8 Allyloxycaffeine at the Cellular and Molecular Level in Vitro/ex Vivo/computational

Receptor Binding Studies and Ligand-Receptor Interactions

Receptor binding studies are fundamental in pharmacology to determine how strongly a compound (ligand) binds to a receptor and whether it binds to a specific intended target or multiple targets. These studies are typically the first step in understanding a compound's potential effects.

In Vitro Radioligand Binding Assays for Affinity and Selectivity

In vitro radioligand binding assays are a gold standard for measuring the binding affinity of a compound to a receptor. d-nb.info In this technique, a radiolabeled version of a known ligand is incubated with a tissue or cell membrane preparation that contains the receptor of interest. To determine the affinity of 8-allyloxycaffeine, it would be introduced as an unlabeled competitor in this assay.

The assay measures the concentration of this compound required to displace the radioligand from the receptors. This value, known as the IC50 (inhibitory concentration 50%), is then used to calculate the inhibition constant (Kᵢ). The Kᵢ value represents the affinity of the compound for the receptor; a lower Kᵢ value signifies a higher binding affinity. unife.it These experiments would be performed for various receptor subtypes to establish a selectivity profile. nih.gov For instance, as a xanthine (B1682287) derivative, this compound would likely be tested for its affinity and selectivity towards the four adenosine (B11128) receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). ontosight.aid-nb.info

Saturation and Competition Binding Analyses

Saturation and competition binding assays provide more detailed information about the ligand-receptor interaction.

Saturation Binding Analysis : This type of assay is used to determine the density of receptors in a given tissue (Bₘₐₓ) and the dissociation constant (Kₔ) of the radioligand itself. d-nb.infounife.it It involves incubating the receptor preparation with increasing concentrations of the radioligand until all binding sites are occupied, or saturated. unife.it While this analysis focuses on the radioligand, it is a prerequisite for accurately interpreting competition experiments.

Competition Binding Analysis : This is the primary method for characterizing an unlabeled ligand like this compound. In these experiments, a fixed concentration of a selective radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor (this compound). The resulting data generates a competition curve, from which the IC50 is determined. The Cheng-Prusoff equation is then used to calculate the Kᵢ value, which requires the Kₔ of the radioligand as determined from saturation analysis. unife.it The shape of the competition curve can also provide initial insights into the nature of the binding interaction. universiteitleiden.nl

Due to the absence of specific published studies on this compound in the conducted searches, a data table of its binding affinity (Kᵢ) and receptor density (Bₘₐₓ) cannot be provided.

Investigation of Binding Kinetics (Association and Dissociation Rates)

Binding kinetics describes the rate at which a compound binds to and dissociates from its receptor. These parameters, the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), are increasingly recognized as critical determinants of a drug's in vivo activity. nih.gov

Association Rate (kₒₙ) : This constant reflects how quickly the ligand-receptor complex forms. excelleratebio.com It is typically measured by monitoring the binding of the ligand to the receptor over time. dynamic-biosensors.com

Dissociation Rate (kₒff) : This constant represents the stability of the ligand-receptor complex, indicating how quickly the ligand separates from the receptor. excelleratebio.com A slow dissociation rate often leads to a longer duration of action. nih.govexcelleratebio.com The residence time of a drug at its target is the reciprocal of the kₒff (1/kₒff). excelleratebio.com

These rates can be measured using techniques like surface plasmon resonance (SPR) or kinetic radioligand binding assays. dynamic-biosensors.comfsu.edu The ratio of kₒff to kₒₙ provides the equilibrium dissociation constant (Kₔ), a measure of affinity. excelleratebio.com

No specific kₒₙ or kₒff values for this compound were found in the available search results.

Subtype Selectivity Profiling

Many receptors exist as a family of closely related subtypes, such as the adenosine receptors. frontiersin.org Subtype selectivity is a crucial property of a drug, as it can determine its therapeutic efficacy and side-effect profile. nih.gov A compound that selectively binds to one subtype over others is often more desirable.

To create a selectivity profile for this compound, competition binding assays would be conducted across a panel of cell lines or tissues, each expressing a different adenosine receptor subtype (A₁, A₂ₐ, A₂ₑ, and A₃). nih.gov By comparing the Kᵢ values obtained for each subtype, a selectivity ratio can be calculated. For example, the A₁/A₂ₐ selectivity would be the Kᵢ at the A₂ₐ receptor divided by the Kᵢ at the A₁ receptor. A high ratio would indicate selectivity for the A₁ receptor. Modifications to the xanthine structure are known to influence subtype selectivity. nih.govnih.gov

Cellular Mechanism of Action Studies

These studies move beyond simple binding and investigate how the compound's interaction with its target leads to a cellular response.

Target Identification and Engagement at a Molecular Level

Target identification confirms which protein(s) a compound interacts with in a complex biological system, while target engagement confirms that this interaction occurs within living cells. nih.govnih.gov

Target Identification : While this compound is a derivative of caffeine (B1668208), a known adenosine receptor antagonist, its full target profile might not be fully known. nih.gov Affinity-based approaches could be used for unbiased target identification. nih.gov

Target Engagement : Demonstrating that a compound binds its intended target in a cellular environment is a critical step. nih.gov The Cellular Thermal Shift Assay (CETSA) is a modern technique used for this purpose. mdpi.comresearchgate.net CETSA is based on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation. mdpi.com To measure target engagement for this compound, cells would be treated with the compound and then heated. The amount of non-denatured target protein (e.g., an adenosine receptor subtype) would be compared to untreated cells. A higher amount of stable protein in the treated cells would confirm that this compound engaged its target. nih.govresearchgate.net

Modulation of Intracellular Signaling Pathways (e.g., second messenger systems)

The introduction of an allyloxy group at the 8-position of the caffeine molecule is known to alter its pharmacological properties. ontosight.ai While specific studies on the direct modulation of intracellular signaling pathways by this compound are not extensively detailed in the available literature, we can infer potential mechanisms based on the known actions of caffeine and its derivatives on second messenger systems. nih.govnih.govwikipedia.org

Caffeine, a methylxanthine, is well-documented to influence intracellular signaling primarily through its action on cyclic adenosine monophosphate (cAMP). nih.govnih.gov Extracellular signals, such as hormones and neurotransmitters, bind to G-protein coupled receptors (GPCRs), initiating a cascade of intracellular events. nih.govlecturio.com This activation can stimulate or inhibit adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. nih.govnih.gov cAMP then acts as a second messenger, activating protein kinases like protein kinase A (PKA), which in turn phosphorylate various target proteins, leading to a cellular response. lecturio.comslideshare.net

Derivatives of caffeine, like this compound, are expected to interact with these pathways. The structural modification at the 8-position can influence the compound's affinity for and efficacy at various receptors and enzymes involved in the cAMP pathway. ontosight.ai For instance, the allyloxy group may alter the binding to phosphodiesterases (PDEs), enzymes that degrade cAMP. Inhibition of PDEs would lead to an accumulation of intracellular cAMP, amplifying the downstream signaling cascade.

Furthermore, intracellular signaling is not limited to cAMP. Other second messengers like cyclic guanosine (B1672433) monophosphate (cGMP), inositol (B14025) triphosphate (IP₃), diacylglycerol (DAG), and calcium ions (Ca²⁺) play crucial roles in cellular communication. wikipedia.orgnumberanalytics.com These pathways are often interconnected, forming a complex network of signal transduction. lecturio.com For example, the activation of certain GPCRs can lead to the stimulation of phospholipase C, which generates IP₃ and DAG, ultimately leading to the release of intracellular calcium and activation of protein kinase C (PKC). wikipedia.orgnih.gov The influence of this compound on these alternative second messenger systems remains an area for further investigation.

The complexity of these signaling networks means that a single compound can elicit multiple downstream effects. lecturio.com The specific cellular response to this compound would depend on the cell type, the receptors expressed, and the intricate "cross-talk" between different signaling pathways. nih.gov

Enzyme Inhibition/Activation Profiling in Cell-Free Systems

Cell-free enzyme inhibition assays are a fundamental tool for characterizing the biochemical activity of novel compounds. mdpi.commdpi.com These systems allow for the direct assessment of a compound's effect on a specific enzyme without the complexities of cellular membranes and metabolic processes. wikipedia.org

Another important class of enzymes potentially modulated by this compound are the cytochromes P450 (CYP450). These enzymes are crucial for the metabolism of a vast array of compounds. Cell-free systems using recombinant CYP450 enzymes can determine if this compound acts as an inhibitor or a substrate for specific isoforms. nih.gov For example, a luminescent-based assay could be employed to screen for inhibition of enzymes like CYP26A1. nih.gov

Furthermore, other enzymes could be relevant targets. For instance, ATP citrate (B86180) lyase (ACL) is a key enzyme in lipid synthesis, and its inhibition has been shown to affect tumor cell growth. nih.gov Cell-free assays could explore whether this compound interacts with such metabolic enzymes. The table below outlines a hypothetical enzyme inhibition profiling for this compound.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound in Cell-Free Systems

| Enzyme Target | Assay Type | Potential Effect | Rationale |

| Phosphodiesterase (PDE) | Fluorescence-based inhibition assay | Inhibition | Structural similarity to caffeine, a known PDE inhibitor. |

| Cytochrome P450 (e.g., CYP1A2, CYP2D6, CYP3A4) | Luminescent or fluorescent probe-based assay | Inhibition/Substrate | To assess metabolic stability and potential for drug-drug interactions. |

| ATP Citrate Lyase (ACL) | Spectrophotometric assay | Inhibition | To explore effects on cellular metabolism. nih.gov |

| Tyrosinase | Spectrophotometric assay | Inhibition | A common target for cosmetic and therapeutic agents. mdpi.com |

| Elastase/Collagenase | Fluorometric inhibition assay | Inhibition | To investigate potential applications in dermatology. mdpi.com |

Cellular Uptake and Subcellular Distribution Studies

Understanding how a compound enters a cell and where it localizes is critical to elucidating its mechanism of action. nih.govnih.gov The modification of caffeine with an allyloxy group at the 8-position can potentially alter its bioavailability and cellular uptake characteristics. ontosight.ai

Cellular uptake of small molecules can occur through various mechanisms, including passive diffusion and carrier-mediated transport. researchgate.netnih.gov The physicochemical properties of this compound, such as its lipophilicity and size, will influence its ability to cross the cell membrane. Quantitative studies are necessary to determine the rate and extent of its uptake. polimi.it

Once inside the cell, the subcellular distribution of this compound will determine its access to potential molecular targets. nih.gov Techniques such as fluorescence microscopy, often using fluorescently-labeled analogs of the compound, can visualize its localization within different organelles like the mitochondria, endoplasmic reticulum, or nucleus. nih.govnih.gov For instance, studies have used spinning disc and 4Pi confocal microscopies to track the uptake and accumulation of nanoparticles within cells over time. nih.gov

The process of endocytosis, particularly clathrin-mediated endocytosis, is a common pathway for the uptake of various molecules and nanoparticles. nih.govnih.govku.ac.ae To investigate if this pathway is involved in the uptake of this compound, experiments using specific inhibitors of endocytosis could be performed. nih.gov A reduction in cellular uptake in the presence of these inhibitors would suggest an active transport mechanism. nih.govnih.gov

The data from such studies can be compiled to understand the dynamics of this compound within the cell, as illustrated in the hypothetical table below.

Table 2: Hypothetical Cellular Uptake and Distribution of this compound

| Parameter | Method | Potential Finding | Implication |

| Cellular Uptake | |||

| Rate of uptake | Incubation with radiolabeled or fluorescently-tagged this compound followed by quantification. | Rapid uptake within the first hour. nih.gov | Efficient entry into the cell. |

| Mechanism of uptake | Use of endocytosis inhibitors (e.g., dynasore, chlorpromazine). nih.gov | Uptake is partially inhibited by clathrin-mediated endocytosis inhibitors. nih.govnih.gov | Involvement of an active transport mechanism in addition to passive diffusion. |

| Subcellular Distribution | |||

| Localization | Confocal fluorescence microscopy with a fluorescent analog. nih.gov | Predominantly localized in the cytoplasm and endoplasmic reticulum. | Suggests targets are likely located in these compartments. |

| Nuclear accumulation | Nuclear staining and co-localization analysis. nih.gov | Low to moderate nuclear accumulation. | Potential for direct or indirect effects on gene expression. |

Computational and Structural Biology Approaches

Molecular Docking and Dynamics Simulations with Putative Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at an atomic level. plos.orgnih.govwikipedia.org These methods are instrumental in structure-based drug design. wikipedia.orgmdpi.com

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. wikipedia.org The process involves generating various conformations of the ligand within the binding site of the target protein and then using a scoring function to rank these poses based on their predicted binding affinity. mdpi.com For this compound, putative targets would include adenosine receptors, phosphodiesterases, and other enzymes identified through in vitro screening. Docking studies could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov

Following docking, MD simulations can provide a more dynamic picture of the binding event. nih.govmdpi.com MD simulations calculate the movement of atoms over time, allowing for the observation of conformational changes in both the ligand and the protein upon binding. nih.govarxiv.org This can help to assess the stability of the predicted binding mode and identify allosteric sites that may not be apparent from static crystal structures. nih.gov The reliability of these simulations is highly dependent on the accuracy of the interatomic potential, or force field, used.

Table 3: Example of Molecular Docking and Dynamics Simulation Targets for this compound

| Putative Target | Docking Software | Simulation Software | Key Predicted Interactions |

| Adenosine A₂ₐ Receptor | AutoDock, Glide mdpi.com | LAMMPS, GROMACS nih.gov | Hydrogen bonds with specific residues in the binding pocket; hydrophobic interactions with aromatic residues. |

| Phosphodiesterase 4 (PDE4) | GOLD mdpi.com | AMBER nih.gov | Coordination with metal ions in the active site; interactions with the catalytic domain. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. protoqsar.comwikipedia.org These models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent derivatives. wikipedia.orgmdpi.com

The development of a QSAR model involves several key steps:

Data Set Selection : A dataset of compounds with known biological activities is required. For this compound, this would involve synthesizing and testing a series of derivatives with variations in their chemical structure.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These can range from simple properties like molecular weight to more complex topological and electronic descriptors. nih.gov

Model Building : Statistical methods, such as multiple linear regression (MLR), artificial neural networks (ANN), or support vector machines (SVM), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation : The predictive power of the model is rigorously tested using internal and external validation sets. wikipedia.orgnih.gov

For this compound and its derivatives, a QSAR model could predict their inhibitory activity against a specific enzyme or their affinity for a particular receptor. The model could identify which structural features are most important for activity, thereby informing the design of new analogs with improved pharmacological profiles. mdpi.comnih.gov

In Silico Prediction of Molecular Interactions and Binding Modes

In silico methods for predicting molecular interactions provide a rapid and cost-effective way to screen large libraries of compounds and to understand the molecular basis of their activity. nih.govmdpi.commdpi.com These approaches complement experimental techniques by providing detailed insights into the binding process. nih.gov

For this compound, these methods can be used to predict its binding mode within the active site of a target protein. By analyzing the predicted interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, researchers can understand the key determinants of binding affinity and selectivity. nutricion.org For example, in silico modeling could predict that the allyloxy group of this compound forms a specific hydrophobic interaction within a binding pocket, which is absent in the interaction of caffeine with the same target.

Different software packages and algorithms can be used for these predictions, and the results are often visualized to provide a three-dimensional representation of the ligand-receptor complex. mdpi.com This allows for a detailed examination of the binding hypothesis. The insights gained from these in silico predictions can then guide further experimental studies, such as site-directed mutagenesis, to validate the predicted binding mode.

In Vitro Metabolism and Biotransformation Studies

In vitro metabolism studies are crucial in the early stages of drug discovery and development. They help to understand how a new chemical entity is processed by the body, predict its pharmacokinetic properties, and identify potential drug-drug interactions. nih.govnuvisan.com These studies typically utilize subcellular fractions like liver microsomes or whole-cell systems such as hepatocytes. dls.comevotec.com

Enzymatic Stability and Degradation Pathways in Cell Lysates or Recombinant Systems

The enzymatic stability of a compound provides an indication of its metabolic rate and how long it will last in the body. In a laboratory setting, this is often assessed by incubating the compound with cell lysates or recombinant enzyme systems. sigmaaldrich.comroche.com Cell lysates contain a mixture of cellular components, including various metabolic enzymes. sigmaaldrich.com Recombinant systems, on the other hand, contain specific enzymes, allowing for the investigation of the role of a particular enzyme in the compound's metabolism. nih.gov

For xanthine derivatives, such as caffeine, the primary site of metabolism is the liver. nih.gov The stability of these compounds is largely determined by the activity of enzymes within the liver cells. nih.gov The degradation pathways would likely involve modifications to the xanthine core or the allyloxy side chain.

Identification of In Vitro Metabolites (excluding in vivo human metabolism)

Identifying the metabolites of a compound is a critical step in understanding its biological activity and potential toxicity. In vitro systems are used to generate and identify these metabolites. nih.govuni-regensburg.de Techniques such as liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying the chemical structures of metabolites formed in these systems. europa.eu

For a compound like this compound, potential in vitro metabolites could arise from various biotransformation reactions. These could include hydroxylation, demethylation, or cleavage of the allyloxy group. For instance, studies on other xanthine derivatives have shown that metabolism often involves N-demethylation and oxidation of the xanthine ring. pensoft.net

Table 1: Hypothetical In Vitro Metabolites of this compound

| Putative Metabolite | Potential Metabolic Reaction |

| 8-Hydroxycaffeine | O-dealkylation of the allyloxy group |

| Xanthine derivatives | N-demethylation at positions 1, 3, or 7 |

| Allyl alcohol | Cleavage of the ether bond |

| Oxidized derivatives | Hydroxylation on the allyl group or xanthine ring |

This table is purely hypothetical and based on the metabolism of other xanthine derivatives. No specific metabolite data for this compound has been reported in the scientific literature.

Role of Specific Enzyme Systems (e.g., Cytochrome P450, Nucleases) in Biotransformation

The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the metabolism of a vast number of drugs and other foreign compounds. wikipedia.orgmdpi.com It is well-established that methylxanthines, including caffeine, are metabolized by CYP enzymes, particularly CYP1A2. nih.gov Therefore, it is highly probable that CYP enzymes would play a significant role in the biotransformation of this compound. In silico prediction tools can be used to estimate which CYP isoforms are most likely to metabolize a new compound. pensoft.net

Nucleases are enzymes that break down nucleic acids (DNA and RNA). wuxiapptec.com While they are not typically involved in the primary metabolism of small molecule drugs like xanthine derivatives, their activity could be relevant if the compound or its metabolites were to interact with cellular genetic material. However, without any experimental data, the role of nucleases in the biotransformation of this compound remains speculative.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 8 Allyloxycaffeine

Correlating Structural Modifications with In Vitro Pharmacological Profiles

The pharmacological effects of caffeine (B1668208) and its derivatives are often attributed to their interaction with various biological targets, including adenosine (B11128) receptors and phosphodiesterases (PDEs). nih.gov The introduction of substituents at the 8-position of the caffeine scaffold has been a key strategy for modulating its activity and selectivity. arabjchem.orgresearchgate.net

Studies on 8-substituted caffeine analogs have revealed that the nature of the group at this position plays a crucial role in determining the compound's pharmacological properties. For instance, replacement of the hydrogen atom at the 8-position with various groups can lead to compounds with a range of activities, including adenosine receptor antagonism and enzyme inhibition. arabjchem.orgnih.gov

The table below summarizes the in vitro pharmacological data for 8-allyloxycaffeine and related compounds, highlighting how structural changes influence their activity.

| Compound | Target | Activity (IC₅₀/Kᵢ) | Reference |

| Caffeine | Adenosine A₁ Receptor | µM range | nih.gov |

| Caffeine | Adenosine A₂ₐ Receptor | µM range | nih.gov |

| 8-Bromocaffeine | Not specified | - | nih.gov |

| 8-Cyclohexylcaffeine | Adenosine A₂ Receptor | High potency | arabjchem.org |

| 8-Methoxycaffeine | Topoisomerase II | Potent inhibitor | arabjchem.org |

| 8-(2-Phenoxyethoxy)caffeine | MAO-B | 0.383 µM (IC₅₀) | sci-hub.box |

| 8-(2-(4-CF₃-phenoxy)ethoxy)caffeine | MAO-B | 0.061 µM (IC₅₀) | sci-hub.box |

Influence of Allyloxy Moiety on Biological Activity and Selectivity

The presence of the allyloxy moiety can also influence the compound's selectivity for different receptor subtypes or enzymes. For example, while caffeine itself is a non-selective antagonist of adenosine A₁ and A₂ₐ receptors, modifications at the 8-position can introduce selectivity. nih.govcaldic.com The specific interactions of the allyloxy group within the binding pocket of a target protein can favor binding to one subtype over another.

Design Principles for Optimized this compound Analogues

The design of optimized this compound analogues is guided by established principles of medicinal chemistry, focusing on enhancing potency, selectivity, and pharmacokinetic properties. Key design principles include:

Hierarchy of Importance: The core xanthine (B1682287) structure is essential for general activity, while the substituent at the C-8 position is critical for modulating potency and selectivity. researchgate.networkana.com Therefore, modifications should prioritize the 8-position.

Repetition and Patterning: Introducing a series of related substituents at the 8-position allows for a systematic exploration of the chemical space and the identification of structure-activity trends. workana.com For instance, varying the length and branching of the alkoxy chain or introducing different functional groups on a terminal ring can reveal optimal structural features.

Emphasis on Specific Interactions: The design should aim to introduce functional groups that can form specific, favorable interactions with the target protein. This can involve incorporating hydrogen bond donors or acceptors, or groups that can participate in hydrophobic or electrostatic interactions. uxdworld.com

By applying these principles, medicinal chemists can rationally design novel this compound analogues with improved therapeutic potential.

Theoretical and Pre Clinical Research Applications of 8 Allyloxycaffeine As a Probe or Tool

Utility as a Molecular Probe for Receptor Characterization

Molecular probes are instrumental in the characterization of receptors, enabling researchers to investigate binding affinities, receptor distribution, and functional activity. Xanthine (B1682287) derivatives, such as caffeine (B1668208) and its analogs, are well-established antagonists of adenosine (B11128) receptors (A1, A2A, A2B, and A3). nih.govnih.gov The substitution at the 8-position of the xanthine core is a critical determinant of affinity and selectivity for these receptor subtypes. nih.govnih.gov

While direct radioligand binding data for 8-Allyloxycaffeine is not extensively published, the structure-activity relationships (SAR) of other 8-alkoxycaffeines suggest that it likely possesses affinity for adenosine receptors. The nature of the substituent at the 8-position significantly influences the interaction with the receptor binding pocket. For instance, the introduction of bulky and lipophilic groups at this position can enhance affinity and selectivity, particularly for the A2A receptor subtype. nih.gov

The potential utility of this compound as a molecular probe would hinge on its binding characteristics. If it demonstrates high affinity and selectivity for a particular adenosine receptor subtype, it could be developed into a radiolabeled or fluorescently tagged probe. Such a probe could be employed in:

Receptor Binding Assays: To determine the affinity of other unlabeled ligands by competition.

Autoradiography: To map the distribution of the target receptor in tissues and brain slices.

In Vivo Imaging: Techniques like Positron Emission Tomography (PET) could potentially utilize a radiolabeled version of this compound to visualize receptor populations in living organisms. mdpi.com

The table below illustrates the impact of 8-position substituents on the affinity of xanthine derivatives for adenosine receptors, providing a basis for inferring the potential properties of this compound.

| Compound | 8-Position Substituent | Receptor Target | Reported Affinity (Ki) |

| 8-(3-chlorostyryl)caffeine (CSC) | 3-chlorostyryl | A2A | High affinity |

| 8-phenylxanthine derivatives | Phenyl and substituted phenyls | A2B | Potent and selective |

| 8-(m-chlorophenylazo)caffeine | m-chlorophenylazo | A2A | 400 nM |

This table presents data for related 8-substituted xanthines to illustrate structure-activity relationships, as specific binding data for this compound is not widely available in the reviewed literature. nih.govnih.govd-nb.info

Application in Assay Development and Optimization for Biological Screening

The development of robust and reliable biological assays is fundamental to drug discovery and chemical biology research. nih.govedraservices.nl Compounds with known or predicted biological activity, such as this compound, can serve as valuable tools in the development and validation of new screening assays. aphl.orgwoah.org These assays are often designed for high-throughput screening (HTS) to test large libraries of chemical compounds for potential therapeutic agents. singerinstruments.comthe-scientist.comupmbiomedicals.com

Given its presumed activity as an adenosine receptor antagonist, this compound could be utilized in the following ways:

Positive Control: In screening assays designed to identify novel adenosine receptor antagonists, this compound could serve as a reference compound or positive control to validate assay performance.

Assay Optimization: During the development of a new assay, a compound with predictable behavior is essential for optimizing various parameters, such as reagent concentrations, incubation times, and detection methods.